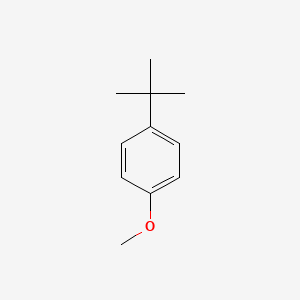

4-tert-Butylanisole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-tert-butyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUPBIBNSTXCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063833 | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-38-3 | |

| Record name | 4-tert-Butylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TERT-BUTYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS0X8A7M5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-tert-Butylanisole physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 4-tert-Butylanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound in various synthetic and experimental applications. This document presents quantitative data in structured tables, details key experimental protocols, and includes visualizations of chemical synthesis and reaction pathways to facilitate a deeper understanding of this compound's characteristics.

Introduction

This compound, also known as 1-tert-butyl-4-methoxybenzene, is an organic aromatic compound. Its structure consists of a benzene ring substituted with a tert-butyl group and a methoxy group at the para position. This compound serves as a valuable intermediate and building block in organic synthesis. A thorough understanding of its physical and chemical properties is essential for its effective and safe use in research and development.

Physical Properties

The physical properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [1] |

| Molecular Weight | 164.24 g/mol | [1][2] |

| Appearance | Clear, colorless to slightly yellow liquid | [1] |

| Melting Point | 18 °C | [1] |

| Boiling Point | 220.3 °C at 760 mmHg; 80 °C at 1.5 mmHg | [1][3] |

| Density | 0.938 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.503 | [4] |

| Flash Point | 88.2 °C to 94 °C | [1] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and acetone. | [5] |

Chemical Properties

The chemical properties of this compound are outlined in the table below.

| Property | Description | Reference |

| Chemical Stability | Stable under normal conditions. | |

| Incompatible Materials | Strong oxidizing agents. | |

| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide upon combustion. | |

| Hazardous Polymerization | Will not occur. | |

| Reactivity | Used as a reactant in nucleophilic substitution of para-substituted phenol ethers in the presence of a hypervalent iodine compound. | [1][6] |

Experimental Protocols

Synthesis of this compound from 4-tert-Butylphenol

This protocol describes the synthesis of this compound via the Williamson ether synthesis.

Materials:

-

4-tert-butylphenol (15.0 g)

-

Acetone (100 ml)

-

Methyl iodide (37.5 ml)

-

Potassium carbonate (83.0 g)

-

Diethyl ether

Procedure:

-

Dissolve 15.0 g of 4-tert-butylphenol in 100 ml of acetone in a round-bottom flask.

-

Add 37.5 ml of methyl iodide and 83.0 g of potassium carbonate to the solution.

-

Heat the mixture at reflux for 20 hours.

-

After cooling, filter the reaction mixture to remove solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Add diethyl ether to the residue to precipitate any remaining insoluble materials and filter again.

-

Concentrate the filtrate under reduced pressure to remove the diethyl ether.

-

Purify the resulting residue by vacuum distillation to obtain this compound.

Caption: Synthesis workflow for this compound.

Determination of Boiling Point (Micro Method)

This protocol outlines a standard laboratory method for determining the boiling point of a small quantity of an organic liquid.[1][2]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Heating mantle or Bunsen burner

-

Liquid paraffin or mineral oil

Procedure:

-

Fill the Thiele tube with liquid paraffin to a level above the side arm.

-

Place a few drops of this compound into the small test tube.

-

Place the capillary tube, with the sealed end up, inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and attached test tube into the oil in the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe a stream of bubbles emerging from the open end of the capillary tube as the liquid heats up and its vapor pressure increases.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. Record this temperature.

Caption: Experimental workflow for boiling point determination.

Chemical Reactivity

Nucleophilic Substitution with Hypervalent Iodine Reagents

This compound is known to participate in nucleophilic substitution reactions when treated with a hypervalent iodine reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA).[7] This reaction allows for the introduction of various nucleophiles onto the aromatic ring. The reaction is believed to proceed through a cation radical intermediate.

Caption: Nucleophilic substitution of this compound.

Safety Information

It is crucial to handle this compound with appropriate safety precautions.

-

General Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Storage: Store in a cool, dry place in a tightly closed container.

-

Incompatibilities: Keep away from strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. chymist.com [chymist.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 5396-38-3 [chemicalbook.com]

- 7. d-nb.info [d-nb.info]

In-Depth Technical Guide to 4-tert-Butylanisole (CAS 5396-38-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-butylanisole (CAS 5396-38-3), a substituted aromatic ether. It details the compound's chemical and physical properties, provides an established synthesis protocol, and discusses its known applications. While direct involvement in specific biological signaling or metabolic pathways has not been extensively documented in publicly available literature, this guide explores the general reactivity and potential metabolic fate of this class of compounds. The information is presented to support researchers and professionals in organic synthesis, materials science, and early-stage drug discovery.

Chemical and Physical Properties

This compound, also known as 1-(tert-butyl)-4-methoxybenzene, is a clear, colorless to slightly yellow liquid.[1] Its core structure consists of a benzene ring substituted with a tert-butyl group and a methoxy group at the para position. A comprehensive summary of its chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5396-38-3 | [2] |

| Molecular Formula | C₁₁H₁₆O | [2] |

| Molecular Weight | 164.24 g/mol | |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Melting Point | 18 °C | [1] |

| Boiling Point | 220.3 °C at 760 mmHg | [1] |

| Density | 0.938 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.503 | [3] |

| Flash Point | 88.2 °C | [1] |

| Solubility | Information not widely available, expected to be soluble in organic solvents. | |

| LogP | 2.99270 | [1] |

Synonyms: 1-(tert-butyl)-4-methoxybenzene, p-tert-Butylanisole, 4-Methoxy-tert-butylbenzene, 4-tert-Butylphenyl methyl ether.[2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR Spectrum: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet), the methoxy protons (a singlet), and the aromatic protons (a pair of doublets).

-

¹³C NMR Spectrum: The carbon NMR will display distinct peaks for the carbons of the tert-butyl group, the methoxy group, and the aromatic ring.

-

Infrared (IR) Spectrum: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C-O stretching of the ether linkage, and aromatic C=C bending.

-

Mass Spectrum (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-tert-butylphenol.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on a literature procedure.

Materials:

-

4-tert-butylphenol (15.0 g)

-

Acetone (100 ml)

-

Methyl iodide (37.5 ml)

-

Potassium carbonate (83.0 g)

-

Diethyl ether

Procedure:

-

Dissolve 15.0 g of 4-tert-butylphenol in 100 ml of acetone in a round-bottom flask.

-

Add 37.5 ml of methyl iodide and 83.0 g of potassium carbonate to the solution.

-

Heat the reaction mixture at reflux for 20 hours.

-

After cooling, filter the reaction mixture to remove the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Add diethyl ether to the residue to precipitate any remaining insoluble materials and filter again.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by vacuum distillation to obtain this compound (yield: 15.5 g).

Applications

The primary application of this compound is in organic synthesis.

-

Reactant in Nucleophilic Substitution: It is utilized as a reactant in the nucleophilic substitution of para-substituted phenol ethers, often in the presence of a hypervalent iodine compound.[4]

-

Intermediate in Chemical Synthesis: It serves as an intermediate in the production of other chemical compounds.[1]

-

Fragrance Ingredient: Due to its sweet, floral odor, it is used as a fragrance ingredient in perfumes, cosmetics, and personal care products.[1]

-

Solvent: It finds application as a solvent in industrial processes for paints, coatings, adhesives, and cleaning formulations.[1]

Biological Activity and Toxicology

The toxicological properties of this compound have not been fully investigated.[5] No acute toxicity information is available for this product.[5] There is no information available regarding its mutagenic, reproductive, or developmental effects.[5]

It is important to note that related compounds, such as butylated hydroxyanisole (BHA), which has a similar structure but with an additional hydroxyl group, are known for their antioxidant properties. However, it cannot be assumed that this compound exhibits the same biological activities.

Potential Metabolic & Degradation Pathways

There is no specific information on the metabolic or signaling pathways of this compound in the reviewed literature. However, based on the metabolism of similar alkylphenols, a hypothetical degradation pathway can be proposed. For instance, the degradation of 4-tert-butylphenol by certain bacteria proceeds via a meta-cleavage pathway.[6] A potential initial step in the metabolism of this compound could involve O-demethylation to form 4-tert-butylphenol, which could then undergo further degradation.

Conclusion

This compound is a well-characterized compound with established synthesis routes and applications primarily in the fields of organic synthesis and materials science. While its direct role in drug development and biological systems is not well-documented, its structural similarity to other biologically active molecules suggests potential for future investigation. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their work with this compound. Further studies are warranted to fully elucidate its toxicological profile and explore its potential biological activities.

References

- 1. 5396-38-3 this compound Chemical Manufacturer, 5396-38-3 this compound Chemical Supplier at Best Price [zhiwechemtech.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound|5396-38-3 - MOLBASE Encyclopedia [m.molbase.com]

- 4. This compound | 5396-38-3 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-tert-Butylanisole: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-tert-butylanisole, a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Presentation

The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 | d | 2H | Ar-H (ortho to OCH₃) |

| 6.84 | d | 2H | Ar-H (meta to OCH₃) |

| 3.79 | s | 3H | -OCH₃ |

| 1.31 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 158.7 | Ar-C (para to t-Bu, attached to OCH₃) |

| 143.2 | Ar-C (ipso to t-Bu) |

| 126.1 | Ar-CH (ortho to t-Bu) |

| 113.4 | Ar-CH (meta to t-Bu) |

| 55.1 | -OCH₃ |

| 34.1 | -C (CH₃)₃ |

| 31.5 | -C(C H₃)₃ |

Table 3: Infrared (IR) Spectroscopy Data of this compound [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1610, 1510 | Medium-Strong | C=C stretch (aromatic) |

| 1245 | Strong | C-O stretch (aryl ether) |

| 830 | Strong | C-H bend (para-disubstituted aromatic) |

Table 4: Mass Spectrometry (MS) Data of this compound [3]

| m/z | Relative Intensity (%) | Assignment |

| 164 | 20.92 | [M]⁺ (Molecular Ion) |

| 149 | 99.99 | [M-CH₃]⁺ (Base Peak) |

| 121 | 18.13 | [M-C₃H₇]⁺ or [M-CH₃-CO]⁺ |

| 109 | 11.69 | |

| 41 | 10.66 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Approximately 5-25 mg of this compound is accurately weighed for ¹H NMR, while 20-50 mg is used for ¹³C NMR.[4]

-

The sample is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), inside a clean vial.[4][5]

-

To ensure a homogeneous solution, the mixture is gently vortexed or sonicated.[4]

-

If any solid particles are present, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to prevent distortion of the magnetic field homogeneity.[6]

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[5][7]

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.[4]

-

-

Data Acquisition :

-

The NMR tube is placed in the spectrometer.

-

The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.[4]

-

The magnetic field is shimmed to maximize its homogeneity, which sharpens the spectral lines.[4]

-

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[4]

-

The desired NMR experiment (e.g., a standard 1D proton or carbon experiment) is initiated, and the data is acquired.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) :

-

Since this compound is a liquid at room temperature, the "neat" or thin film method is typically employed.[8]

-

One or two drops of the liquid sample are placed directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8]

-

A second salt plate is carefully placed on top to create a thin liquid film sandwiched between the plates.[8]

-

Care is taken to ensure no air bubbles are trapped within the film.

-

-

Data Acquisition :

-

The prepared salt plate "sandwich" is placed in the sample holder of the FT-IR spectrometer.[9]

-

A background spectrum of the empty instrument is typically run first.

-

The IR spectrum of the sample is then recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each frequency.[8]

-

After analysis, the salt plates are cleaned with a dry organic solvent like acetone and returned to a desiccator to prevent damage from moisture.[8]

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

A dilute solution of this compound is prepared in a volatile organic solvent.

-

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).[10]

-

Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[11][12] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺), which is a radical cation.[12]

-

-

Mass Analysis and Detection :

-

The newly formed ions, including the molecular ion and any fragment ions resulting from its decomposition, are accelerated by an electric field into the mass analyzer.[12]

-

The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.[10][12]

-

A detector at the end of the analyzer records the abundance of ions at each m/z value.[12]

-

The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most abundant ion is designated as the base peak with a relative intensity of 100%.[11]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound(5396-38-3) 13C NMR [m.chemicalbook.com]

- 2. This compound(5396-38-3) IR Spectrum [m.chemicalbook.com]

- 3. p-tert-Butylanisole | C11H16O | CID 94750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. webassign.net [webassign.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-tert-Butylanisole: Core Properties

This guide provides essential information regarding the molecular formula and weight of 4-tert-Butylanisole, a compound of interest for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Citations |

| Molecular Formula | C11H16O | [1][2][3][4][5] |

| Molecular Weight | 164.24 g/mol | [3][5] |

| Alternate Molecular Weight | 164.244 g/mol | [1] |

| Alternate Molecular Weight | 164.247 g/mol | [2] |

Below is a diagram illustrating the logical relationship between the chemical name, its molecular formula, and its corresponding molecular weight.

References

An In-depth Technical Guide to the Solubility of 4-tert-Butylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-butylanisole, a key intermediate in the synthesis of various chemical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | |

| Molecular Weight | 164.24 g/mol | |

| Appearance | Clear colorless to slightly yellow liquid | |

| Density | 0.938 g/mL at 25 °C | |

| Boiling Point | 80 °C at 1.5 mmHg | |

| Melting Point | 18 °C | |

| Refractive Index | n20/D 1.503 |

Theoretical Solubility Profile

This compound is an aromatic ether. The solubility of ethers is dictated by the balance between the polar ether group and the nonpolar hydrocarbon portions of the molecule. Ethers can accept hydrogen bonds from protic solvents via their lone pair of electrons on the oxygen atom, but they cannot donate hydrogen bonds.

The presence of the bulky, nonpolar tert-butyl group and the benzene ring in this compound significantly influences its solubility. These large hydrophobic moieties suggest that the compound will exhibit limited solubility in polar solvents like water and higher solubility in nonpolar organic solvents. The principle of "like dissolves like" is paramount in predicting its solubility.

Expected Qualitative Solubility in Various Solvents:

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The large nonpolar tert-butyl group and aromatic ring hinder interactions with the highly polar, hydrogen-bonding network of these solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the ether linkage of this compound without the steric hindrance of a dense hydrogen-bonding network. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar nature of these solvents allows for favorable van der Waals interactions with the large hydrophobic regions of the this compound molecule. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a well-designed experimental protocol is essential. The following section outlines a detailed methodology for determining the solubility of this compound in various solvents.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps and PTFE septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-MS or HPLC-UV)

3.2. Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

3.3. Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly with screw caps fitted with PTFE septa to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

3.4. Quantification by GC-MS or HPLC-UV

The concentration of this compound in the diluted samples can be accurately determined using either Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

3.4.1. GC-MS Method

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of 1 µL of the diluted sample.

-

Temperature Program: An appropriate temperature program should be developed to ensure good separation and peak shape. For example, start at a low temperature (e.g., 70 °C), ramp up to a higher temperature (e.g., 250 °C), and hold.

-

MS Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

3.4.2. HPLC-UV Method

-

Instrumentation: A high-performance liquid chromatograph with a UV detector.

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, potentially with a small amount of acid (e.g., formic acid) to improve peak shape. An isocratic or gradient elution can be used.

-

Detection: Monitor the absorbance at a wavelength where this compound has a strong chromophore (e.g., around 275 nm).

-

Quantification: Create a calibration curve by injecting standards of known concentrations of this compound.

3.5. Calculation of Solubility

The solubility (S) is calculated from the concentration of the analyte in the diluted sample, taking into account the dilution factor.

S (g/L) = C_measured (g/L) * Dilution Factor

Where:

-

C_measured is the concentration of this compound determined by the analytical instrument.

-

Dilution Factor is the ratio of the final volume of the diluted sample to the initial volume of the supernatant taken.

Conclusion

An In-depth Technical Guide to the Mechanism of Action of 4-tert-Butylanisole in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4-tert-butylanisole in a variety of fundamental organic reactions. This compound, a readily available aromatic ether, serves as a versatile substrate and building block in organic synthesis. Its unique electronic and steric properties, arising from the interplay of the electron-donating methoxy group and the bulky tert-butyl group, dictate its reactivity and regioselectivity in numerous transformations. This document delves into the mechanistic underpinnings of its participation in electrophilic aromatic substitution, demethylation, and reduction reactions. Detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and visualizations of reaction mechanisms are provided to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as 1-tert-butyl-4-methoxybenzene, is an aromatic organic compound characterized by a benzene ring substituted with a methoxy group and a tert-butyl group at the para position. The methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions due to its ability to donate electron density to the aromatic ring via resonance. Conversely, the tert-butyl group, while being a weak activating group through induction and hyperconjugation, exerts a significant steric hindrance, which plays a crucial role in directing the regiochemical outcome of reactions.

The predictable reactivity and selectivity of this compound make it a valuable starting material and intermediate in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. Understanding its mechanism of action in various organic reactions is paramount for designing efficient and selective synthetic routes. This guide aims to provide a detailed technical examination of the core reactions involving this compound, with a focus on mechanistic pathways, experimental methodologies, and quantitative data.

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the aromatic ring in this compound makes it highly susceptible to electrophilic attack. The directing effects of the methoxy and tert-butyl groups are a key consideration in predicting the regioselectivity of these reactions. The powerful ortho-, para-directing methoxy group dominates, favoring substitution at the positions ortho to it (C2 and C6). However, the steric bulk of the adjacent tert-butyl group significantly hinders attack at the C2 and C6 positions, leading to a strong preference for substitution at the less sterically hindered ortho position, C3 and C5.

Bromination

The bromination of this compound is a classic example of electrophilic aromatic substitution where the regioselectivity is clearly observed.

Mechanism:

The reaction proceeds through the formation of a bromonium ion or a polarized bromine molecule, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation (sigma complex). Subsequent deprotonation restores the aromaticity.

An In-Depth Technical Guide to 4-tert-Butylanisole: Discovery and History

Abstract

This technical guide provides a comprehensive overview of 4-tert-butylanisole, a significant aromatic ether. It details the compound's discovery within the context of the broader development of Friedel-Crafts alkylation, its physicochemical properties, and established synthesis methodologies. Detailed experimental protocols for its preparation via Friedel-Crafts alkylation of anisole and methylation of 4-tert-butylphenol are presented. Furthermore, this guide explores the limited but emerging understanding of its biological activities, drawing comparisons with structurally related compounds known for their endocrine-disrupting properties. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as 1-tert-butyl-4-methoxybenzene, is an organic compound with the chemical formula C₁₁H₁₆O.[1][2][3][4] It is a clear, colorless to slightly yellow liquid at room temperature.[1][3] The presence of both a bulky tert-butyl group and a methoxy group on the benzene ring imparts unique properties to the molecule, making it a subject of interest in various chemical syntheses. This guide will delve into the historical context of its synthesis, its key chemical and physical characteristics, and detailed methodologies for its preparation.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of the Friedel-Crafts reaction, a cornerstone of organic synthesis. In 1877, Charles Friedel and James Crafts reported their groundbreaking method for the alkylation and acylation of aromatic rings using a Lewis acid catalyst, typically aluminum chloride. This reaction opened up new avenues for the synthesis of a vast array of substituted aromatic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [1][2][3][4] |

| Molecular Weight | 164.24 g/mol | [4] |

| CAS Number | 5396-38-3 | [2][3][4] |

| Appearance | Clear colorless to slightly yellow liquid | [1][3] |

| Melting Point | 18 °C | [1] |

| Boiling Point | 222 °C (lit.) | [5] |

| Density | 0.938 g/mL at 25 °C (lit.) | [2][4][5] |

| Refractive Index (n20/D) | 1.503 (lit.) | [1][2][4][5] |

| Flash Point | 94 °C (lit.) | [5] |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| 1H NMR | See PubChem CID 94750 | [6] |

| Mass Spectrum | See PubChem CID 94750 | [6] |

| IR Spectrum | See PubChem CID 94750 | [6] |

Synthesis of this compound

There are two primary and well-established methods for the synthesis of this compound: the Friedel-Crafts alkylation of anisole and the methylation of 4-tert-butylphenol.

Method 1: Friedel-Crafts Alkylation of Anisole

This method involves the direct alkylation of anisole with a tert-butylating agent, such as tert-butanol or tert-butyl chloride, in the presence of a Lewis acid catalyst. The methoxy group of anisole is an ortho-, para-director, leading to a mixture of 2-tert-butylanisole and this compound, with the para-isomer being the major product due to reduced steric hindrance.

This protocol is adapted from the general principles of Friedel-Crafts reactions and the work of Olah et al.

Materials:

-

Anisole

-

tert-Butanol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a gas trap

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane. Cool the suspension in an ice bath.

-

In a separate flask, prepare a solution of anisole (1.0 equivalent) and tert-butanol (1.2 equivalents) in dichloromethane.

-

Slowly add the anisole/tert-butanol solution to the stirred AlCl₃ suspension via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to isolate this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of dietary 2(3)-tert-butyl-4-hydroxyanisole on the metabolism and action of estradiol and estrone in female CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 5396-38-3 [m.chemicalbook.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. This compound|5396-38-3 - MOLBASE Encyclopedia [m.molbase.com]

- 6. Estrogenic and androgenic activity of tert-butyl phenolic antioxidants assessed by in vitro receptor transcriptional activation and their association with insilico molecular docking analysis [pubmed.ncbi.nlm.nih.gov]

Safety, handling, and storage of 4-tert-Butylanisole

An In-depth Technical Guide to 4-tert-Butylanisole: Safety, Handling, and Storage

This technical guide provides comprehensive information on the safety, handling, and storage of this compound, geared towards researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 1-tert-butyl-4-methoxybenzene, is a clear, colorless to slightly yellow liquid.[1][2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆O | [4] |

| Molecular Weight | 164.24 g/mol | [5] |

| CAS Number | 5396-38-3 | [5] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][2][3] |

| Density | 0.938 g/mL at 25 °C | |

| Melting Point | 18 °C | [6] |

| Boiling Point | 80 °C at 1.5 mmHg | [3][7] |

| Flash Point | 94 °C / 201.2 °F | [8] |

| Refractive Index | n20/D 1.503 | |

| Solubility | No information available | [8] |

| Stability | Stable under normal conditions | [8][9] |

Safety and Toxicology

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), comprehensive toxicological studies are limited. The toxicological properties have not been fully investigated.[10]

Acute Toxicity:

-

Oral LD50 (Rat): No data available.[9]

-

Dermal LD50 (Rabbit): No data available.[9]

-

Inhalation LC50 (Rat): No data available.[9]

Hazard Statements:

-

No specific hazard statements are required.

Precautionary Measures:

-

Avoid contact with skin and eyes.[7]

-

Do not breathe vapor.[7]

-

Handle in accordance with good industrial hygiene and safety practices.[8]

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.[8]

-

Skin: Wash off immediately with soap and plenty of water.[8]

-

Inhalation: Remove to fresh air.[8]

-

Ingestion: Clean mouth with water and seek medical attention.[8]

A safety workflow for handling this compound is illustrated below.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

Engineering Controls:

-

Work in a well-ventilated area. Use of a chemical fume hood is recommended for procedures that may generate vapors or aerosols.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[8]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[8] If vapors are expected to be generated, a NIOSH/MSHA approved respirator should be used.[2]

The following diagram outlines the decision process for selecting appropriate PPE.

Storage

Proper storage of this compound is essential for maintaining its stability and ensuring safety.

Storage Conditions:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[9]

-

Keep away from heat, sparks, and flame.[9]

Incompatible Materials:

The storage decision tree below provides guidance on appropriate storage practices.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Hydroxy-3-tert-butylanisole - CAS - 121-00-6 | Axios Research [axios-research.com]

- 3. This compound|5396-38-3 - MOLBASE Encyclopedia [m.molbase.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-叔丁基苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-tert-Butylaniline synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Synthesis of 4-tert-Butylanisole from 4-tert-Butylphenol

Abstract

This document provides detailed protocols for the synthesis of 4-tert-butylanisole from 4-tert-butylphenol via the Williamson ether synthesis. This method involves the O-alkylation of 4-tert-butylphenol using a methylating agent in the presence of a base. This application note outlines two effective protocols, summarizes key quantitative data, and includes a detailed experimental workflow for researchers in organic synthesis and drug development.

Introduction

This compound, also known as 1-tert-butyl-4-methoxybenzene, is an organic compound with applications as an intermediate in the synthesis of more complex molecules.[1][2] The Williamson ether synthesis is a reliable and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[3] In this context, the phenoxide ion generated from 4-tert-butylphenol acts as a nucleophile, attacking a methylating agent to form the desired ether product, this compound. This process is typically carried out using a suitable base and an organic solvent.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The 4-tert-butylphenoxide ion, formed by deprotonating 4-tert-butylphenol with a base, attacks the methylating agent (e.g., methyl iodide), displacing the iodide to form this compound.

General Reaction:

(CH₃)₃C-C₆H₄-OH + CH₃-I + Base → (CH₃)₃C-C₆H₄-OCH₃ + Base·HI

Experimental Protocols

Two detailed protocols for the synthesis of this compound are presented below, utilizing different solvent and temperature conditions.

Protocol 1: Methylation using Methyl Iodide in Acetone

This protocol is adapted from a procedure involving refluxing the reactants in acetone.

Materials:

-

4-tert-butylphenol

-

Methyl iodide

-

Potassium carbonate (anhydrous)

-

Acetone

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 15.0 g of 4-tert-butylphenol in 100 ml of acetone.

-

Addition of Reagents: To this solution, add 83.0 g of potassium carbonate followed by 37.5 ml of methyl iodide.

-

Reaction: Heat the mixture to reflux and maintain for 20 hours.

-

Work-up: a. After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and other insoluble salts. b. Concentrate the filtrate under reduced pressure to remove the acetone. c. Add diethyl ether to the residue to precipitate any remaining insoluble materials and filter again. d. Concentrate the final filtrate at reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by vacuum distillation to yield pure this compound. The final product is a clear, colorless to slightly yellow liquid.[4]

Protocol 2: Methylation using a Methylating Agent in Dimethyl Sulfoxide (DMSO)

This protocol offers an alternative with a shorter reaction time at a moderate temperature.[5]

Materials:

-

4-tert-butylphenol

-

Methylating agent (e.g., 3-bromophenyltrimethylammonium iodide or similar)

-

Potassium carbonate (anhydrous)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Reaction Setup: Combine 4-tert-butylphenol and potassium carbonate in a round-bottom flask containing dimethyl sulfoxide.

-

Addition of Reagents: Add the methylating agent to the mixture.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 3 hours.

-

Work-up and Purification: Follow standard aqueous work-up procedures to extract the product. This typically involves diluting the reaction mixture with water, extracting with an organic solvent (e.g., diethyl ether or ethyl acetate), washing the organic layer with water and brine, drying over an anhydrous salt (e.g., sodium sulfate), and concentrating under reduced pressure. Further purification can be achieved via column chromatography or vacuum distillation.

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols.

| Parameter | Protocol 1 (in Acetone) | Protocol 2 (in DMSO)[5] |

| Starting Material | 4-tert-butylphenol (15.0 g) | 4-tert-butylphenol |

| Methylating Agent | Methyl Iodide (37.5 ml) | e.g., 3-bromophenyltrimethylammonium iodide |

| Base | Potassium Carbonate (83.0 g) | Potassium Carbonate |

| Solvent | Acetone (100 ml) | Dimethyl Sulfoxide (DMSO) |

| Reaction Temperature | Reflux | 80 °C |

| Reaction Time | 20 hours | 3 hours |

| Reported Yield | 15.5 g (approx. 95%) | 98.0% |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Property | Value |

| Appearance | Clear colorless to slightly yellow liquid |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| Boiling Point | 220.3 °C at 760 mmHg[5] |

| Density | 0.938 g/mL at 25 °C |

| Refractive Index | n20/D 1.503 |

Further confirmation can be obtained through spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Precautions

-

4-tert-butylphenol: An irritant. Avoid skin contact.

-

Methyl Iodide: Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Potassium Carbonate: An irritant. Avoid inhalation of dust.

-

Acetone and Diethyl Ether: Highly flammable solvents. Ensure all heating is performed using a heating mantle or water bath, and keep away from open flames and sparks.

-

DMSO: Can facilitate the absorption of other chemicals through the skin. Wear appropriate gloves.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

References

Application Notes and Protocols for the Synthesis of 4-tert-Butylanisole via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of alkyl groups onto an aromatic ring. This application note provides detailed protocols for the synthesis of 4-tert-butylanisole, a valuable intermediate in the production of fragrances, polymers, and other specialty chemicals, through the Friedel-Crafts alkylation of anisole. The methoxy group of anisole is an activating ortho-, para-director, leading to the preferential formation of the para-substituted product due to steric hindrance from the bulky tert-butyl group.[1] Two common methods for this transformation are presented: one employing a Lewis acid catalyst such as aluminum chloride with tert-butyl chloride, and another utilizing a Brønsted acid catalyst like sulfuric acid with tert-butanol.

Reaction Mechanism

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. In the presence of a Lewis acid (e.g., AlCl₃), the alkylating agent (tert-butyl chloride) forms a tert-butyl carbocation. This highly electrophilic carbocation is then attacked by the electron-rich aromatic ring of anisole. Subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the alkylated product. When using a Brønsted acid (e.g., H₂SO₄) with an alcohol (tert-butanol), the acid protonates the hydroxyl group of the alcohol, which then leaves as water to generate the carbocation.

Caption: Reaction mechanism of Friedel-Crafts alkylation of anisole.

Experimental Protocols

Two illustrative protocols for the synthesis of this compound are provided below.

Protocol 1: Alkylation with tert-Butyl Chloride and Aluminum Chloride

This protocol is adapted from the general procedure for Friedel-Crafts alkylation using an alkyl halide and a Lewis acid catalyst.

Materials:

-

Anisole

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice-cold water

-

5% Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 eq) and dichloromethane. Cool the suspension in an ice bath.

-

In the dropping funnel, prepare a solution of anisole (1.0 eq) and tert-butyl chloride (1.2 eq) in dichloromethane.

-

Add the anisole/tert-butyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Protocol 2: Alkylation with tert-Butanol and Sulfuric Acid

This protocol is adapted from a similar procedure for the alkylation of 1,4-dimethoxybenzene.[2]

Materials:

-

Anisole

-

tert-Butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Ice-cold water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In an Erlenmeyer flask, dissolve anisole (1.0 eq) in glacial acetic acid.

-

Add tert-butanol (1.5 eq) to the solution and cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 15 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Pour the reaction mixture into a beaker containing ice-cold water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 210-212 °C |

| Density | 0.938 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.503 |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |

| 7.30 | d, J = 8.8 Hz | 2H | Ar-H | |

| 6.85 | d, J = 8.8 Hz | 2H | Ar-H | |

| 3.79 | s | 3H | -OCH ₃ | |

| 1.31 | s | 9H | -C(CH ₃)₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |

| 158.0 | C -OCH₃ | |

| 143.2 | C -C(CH₃)₃ | |

| 126.2 | Ar-C H | |

| 113.5 | Ar-C H | |

| 55.2 | -OC H₃ | |

| 34.1 | -C (CH₃)₃ | |

| 31.5 | -C(C H₃)₃ |

Safety Precautions

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood and wear appropriate PPE.

-

tert-Butyl chloride and dichloromethane are volatile and potentially harmful. Work in a well-ventilated fume hood.

-

The Friedel-Crafts reaction can be exothermic. Proper temperature control is crucial to avoid runaway reactions.

-

Always add reagents slowly and ensure adequate cooling, especially during the addition of the catalyst and the quenching step.

References

Application Notes and Protocols: Synthesis of 4-tert-Butylanisole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-tert-butylanisole, a key intermediate in various organic synthesis applications. The primary method outlined is the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Introduction

This compound, also known as 1-(tert-butyl)-4-methoxybenzene, is an organic compound with applications in the synthesis of more complex molecules.[1] Its preparation is a common example of nucleophilic substitution, specifically the Williamson ether synthesis.[2][3] This reaction involves the deprotonation of a phenol (4-tert-butylphenol) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (in this case, a methylating agent), forming the desired ether.[2][3]

Reaction Scheme

The overall reaction for the synthesis of this compound from 4-tert-butylphenol is as follows:

Data Presentation

Table 1: Reagent and Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| 4-tert-Butylphenol | C₁₀H₁₄O | 150.22 | 236-238 | 0.908 | 98-54-4 |

| Methyl Iodide | CH₃I | 141.94 | 42.4 | 2.28 | 74-88-4 |

| Potassium Carbonate | K₂CO₃ | 138.21 | N/A (decomposes) | 2.43 | 584-08-7 |

| Acetone | C₃H₆O | 58.08 | 56 | 0.791 | 67-64-1 |

| This compound | C₁₁H₁₆O | 164.24 | 220.3 | 0.938 | 5396-38-3 |

Table 2: Summary of Reaction Conditions and Yields

| Parameter | Method 1 | Method 2 |

| Starting Material | 4-tert-butylphenol | 4-tert-butylphenol |

| Methylating Agent | Methyl Iodide | Not specified |

| Base | Potassium Carbonate | Potassium Carbonate |

| Solvent | Acetone | Dimethyl Sulfoxide (DMSO) |

| Temperature | Reflux | 80 °C |

| Reaction Time | 20 hours | 3 hours |

| Reported Yield | Not explicitly stated, but 15.5 g product from 15.0 g starting material suggests a high yield. | 98.0%[4] |

Experimental Protocols

Method 1: Synthesis in Acetone

This protocol is based on a reported laboratory procedure.

Materials:

-

4-tert-butylphenol: 15.0 g

-

Methyl iodide: 37.5 mL

-

Potassium carbonate: 83.0 g

-

Acetone: 100 mL

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 15.0 g of 4-tert-butylphenol in 100 mL of acetone.

-

Addition of Reagents: To the solution, add 83.0 g of potassium carbonate followed by 37.5 mL of methyl iodide.

-

Reflux: Heat the reaction mixture to reflux and maintain for 20 hours with continuous stirring.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the solid potassium carbonate and other insoluble salts.

-

Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

-

Purification:

-

To the residue, add diethyl ether to precipitate any remaining insoluble materials and filter again.

-

Concentrate the filtrate at reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain this compound.

-

Method 2: Synthesis in Dimethyl Sulfoxide (DMSO)

This method offers a shorter reaction time and a high reported yield.[4]

Materials:

-

4-tert-butylphenol

-

Methylating agent (e.g., methyl iodide or dimethyl sulfate)

-

Potassium carbonate

-

Dimethyl sulfoxide (DMSO)

-

Reaction vessel with a stirrer and temperature control

-

Extraction and purification equipment

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 4-tert-butylphenol, potassium carbonate, and dimethyl sulfoxide.

-

Reaction: Heat the mixture to 80 °C and stir for 3 hours.[4]

-

Work-up and Purification: (A general procedure is outlined below, as specific details were not provided in the source)

-

After cooling, the reaction mixture would typically be diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers would be combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent would then be removed under reduced pressure, and the crude product purified, likely by vacuum distillation, to yield pure this compound.

-

Mandatory Visualization

Experimental Workflow for Synthesis of this compound (Method 1)

Caption: Workflow for the synthesis of this compound.

References

The Versatility of 4-tert-Butylanisole in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

4-tert-Butylanisole, a readily available aromatic ether, serves as a versatile starting material for the synthesis of a variety of functionalized organic molecules. Its unique substitution pattern, featuring a bulky tert-butyl group and an activating methoxy group, allows for regioselective transformations, making it a valuable building block in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including electrophilic aromatic substitution and ortho-directed functionalization.

Key Synthetic Applications

This compound can be selectively functionalized at the ortho-position to the methoxy group due to the directing effect of the methoxy group and the steric hindrance of the para-tert-butyl group. This allows for the introduction of various functional groups, leading to the synthesis of valuable intermediates.

Electrophilic Aromatic Substitution Reactions

The electron-donating methoxy group in this compound activates the aromatic ring towards electrophilic attack, primarily at the positions ortho to the methoxy group.

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound introduces an acetyl group ortho to the methoxy group, yielding 2-acetyl-4-tert-butylanisole. This reaction can also lead to the demethylated product, 2-acetyl-4-tert-butylphenol, depending on the reaction conditions.

Caption: Workflow for the Friedel-Crafts Acylation of this compound.

Table 1: Quantitative Data for Friedel-Crafts Acylation

| Product | Reagents | Solvent | Catalyst | Yield | Reference |

| 2-Acetyl-4-tert-butylanisole | This compound, Acetyl chloride | Methylene chloride | Aluminum chloride | 41% | |

| 2-Acetyl-4-tert-butylphenol | This compound, Acetyl chloride | Methylene chloride | Aluminum chloride | 57% |

Experimental Protocol: Friedel-Crafts Acylation of this compound

-

Suspend aluminum chloride (7.40 g) in methylene chloride (100 ml) in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.

-

Add a solution of this compound (8.20 g) in methylene chloride (50 ml) to the suspension.

-

Slowly add a solution of acetyl chloride (3.92 ml) in methylene chloride (50 ml) dropwise to the reaction mixture at 0°C.

-

Stir the mixture at 20°C for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Pour the residue into 200 ml of ice-water and extract with diethyl ether.

-

Wash the organic extract successively with water and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of methylene chloride and cyclohexane (1:2) as the eluent to obtain 2-acetyl-4-tert-butylanisole (3.79 g) and 2-acetyl-4-tert-butylphenol (5.30 g).

Nitration

Caption: Nitration of 4-tert-butylphenol to form 4-tert-butyl-2-nitrophenol.

Table 2: Quantitative Data for Nitration of 4-tert-Butylphenol

| Starting Material | Reagents | Solvent | Yield | Reference |

| 4-tert-Butylphenol | Nitric acid, Sodium nitrite (catalytic) | Ethyl acetate | ~95% |

Experimental Protocol: Synthesis of 4-tert-Butyl-2-nitrophenol

-

Dissolve 4-tert-butylphenol (30 g, 0.2 mole) in 200 mL of ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer and cool to 0°C.

-

Add a solution of nitric acid (13 mL in 13 mL of water) dropwise over 10 minutes.

-

Add a catalytic amount of sodium nitrite.

-

Stir the reaction mixture for 45 minutes at 0°C.

-

Wash the reaction mixture with excess 1N HCl.

-

Separate the organic layer, dry it over MgSO4, and remove the solvent under reduced pressure to yield approximately 37 g of 2-nitro-4-t-butyl phenol.

Bromination

Direct bromination of this compound is anticipated to yield the ortho-bromo derivative. While a specific protocol for this compound is not detailed in the provided search results, methods for the ortho-bromination of similar phenolic compounds using N-bromosuccinimide (NBS) in the presence of an acid catalyst are well-established and can be adapted.

Caption: General scheme for the ortho-bromination of this compound.

Table 3: Predicted Conditions for Bromination of this compound

| Starting Material | Reagents | Solvent | Catalyst | Expected Product | Reference (Analogous) |

| This compound | N-Bromosuccinimide | Methanol | p-TsOH | 2-Bromo-4-tert-butylanisole | [1] |

Conceptual Protocol: ortho-Bromination of this compound (Adapted from[1])

-

Dissolve this compound and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol.

-

Slowly add a solution of N-bromosuccinimide (NBS) in methanol to the mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.

-

Purify the product by column chromatography.

Ortho-Directed Metalation and Functionalization

The methoxy group in this compound can direct lithiation to the ortho position, allowing for the introduction of various electrophiles.

Ortho-Lithiation and Carboxylation

Treatment of this compound with a strong base like n-butyllithium is expected to result in deprotonation at the ortho position to the methoxy group. The resulting aryllithium species can then be trapped with an electrophile such as carbon dioxide to yield a salicylic acid derivative.

Caption: Workflow for the ortho-lithiation and carboxylation of this compound.

Table 4: Predicted Conditions for Ortho-Lithiation and Carboxylation

| Starting Material | Reagents | Solvent | Expected Product | Reference (Analogous) |

| This compound | 1. n-Butyllithium 2. Carbon dioxide | Anhydrous Ether | 4-tert-Butyl-2-methoxybenzoic Acid | [2] |

Conceptual Protocol: Ortho-Lithiation and Carboxylation of this compound (Adapted from[2])

-

Dissolve this compound in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution to 0°C and add n-butyllithium dropwise.

-

Allow the reaction to stir at room temperature for a specified time to ensure complete lithiation.

-

Cool the reaction mixture to -78°C and bubble dry carbon dioxide gas through the solution or pour the mixture over crushed dry ice.

-

Allow the mixture to warm to room temperature and quench with water.

-

Acidify the aqueous layer with HCl and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent to yield the carboxylic acid, which can be further purified by recrystallization.

Demethylation

The methoxy group of this compound and its derivatives can be cleaved to yield the corresponding phenols, which are also valuable synthetic intermediates. Boron tribromide (BBr₃) is a common and effective reagent for this transformation.

Table 5: General Conditions for Demethylation

| Starting Material | Reagent | Solvent | General Conditions | Product |

| Aryl Methyl Ether | Boron tribromide | Dichloromethane | 0°C to room temperature | Corresponding Phenol |

Conceptual Protocol: Demethylation of this compound Derivatives

-

Dissolve the this compound derivative in anhydrous dichloromethane under an inert atmosphere and cool to 0°C.

-

Add a solution of boron tribromide in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0°C and quench by the slow addition of water or methanol.

-

Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt.

-

Remove the solvent under reduced pressure to yield the crude phenol, which can be purified by column chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its reactivity and regioselectivity in electrophilic aromatic substitution and ortho-directed metalation reactions allow for the efficient synthesis of a range of functionalized aromatic compounds. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this compound in the design and synthesis of novel molecules with potential applications in various fields of chemistry.

References

Application Notes and Protocols for 4-tert-Butylanisole in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-tert-Butylanisole, a fragrance ingredient, and explore its potential as a chemical scaffold in drug discovery and chemical research. While this compound is primarily recognized for its olfactory properties, its stable chemical structure, characterized by a methoxy group and a bulky tert-butyl group on a benzene ring, makes it an interesting starting point for the synthesis of novel derivatives with potential biological activities.

This document outlines the physicochemical properties of this compound, protocols for its synthesis, and a hypothetical research workflow for the development and screening of its derivatives as potential antibacterial agents. The protocols provided are based on standard laboratory techniques and can be adapted for various research applications.